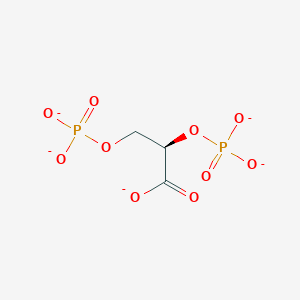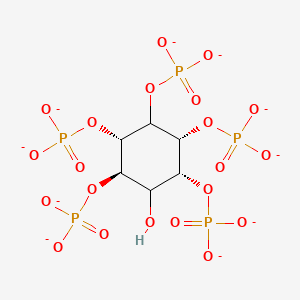![molecular formula C20H28O6 B1263741 (1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-19043 is a diterpenoid.
Aplicaciones Científicas De Investigación
Cyclization and Rearrangement in Chemistry
Research by Vlad et al. (2004) and Ungur et al. (1988) explores the cyclization and rearrangement of diterpenoids, particularly focusing on the dehydration processes using phosphorus oxychloride. These studies contribute to our understanding of complex chemical reactions and the formation of new carbon skeletons, relevant in synthetic organic chemistry (Vlad et al., 2004), (Ungur et al., 1988).
Bioactive Compounds in Medicinal Chemistry
The extraction and analysis of oxygenated pimarane diterpenes from Kaempferia marginata, as investigated by Thongnest et al. (2005), highlight the potential bioactive properties of such compounds. This research is significant in the discovery and development of new drugs with antimalarial, antituberculous, and antifungal activities (Thongnest et al., 2005).
Synthetic Chemistry and Molecular Structure Analysis
Kar et al. (1998) and Schwenter et al. (2000) provide insights into the synthetic chemistry of diterpene oligoesters and the asymmetric synthesis of long-chain polyols. These studies are crucial for advancing synthetic methodologies and understanding molecular structures, which are foundational in pharmaceutical and material sciences (Kar et al., 1998), (Schwenter et al., 2000).
Structural Characterization and Chemical Transformations
Research by Barba et al. (1989) and Razak et al. (2011) on the isomerization and structural characterization of diterpenes adds to the knowledge of chemical transformations and structural analysis. These studies are significant in the field of organic chemistry for the development of new synthetic routes and the understanding of molecular behavior under different conditions (Barba et al., 1989), (Razak et al., 2011).
Propiedades
Fórmula molecular |
C20H28O6 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
InChI |
InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19+,20+/m1/s1 |
Clave InChI |
QGVLYPPODPLXMB-ICWWCJFESA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@]2([C@@H](C2(C)C)[C@H]3[C@@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O |
SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |
SMILES canónico |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





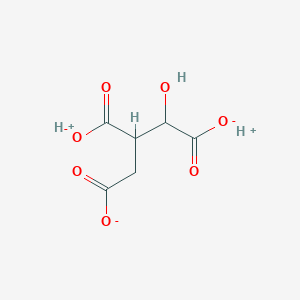
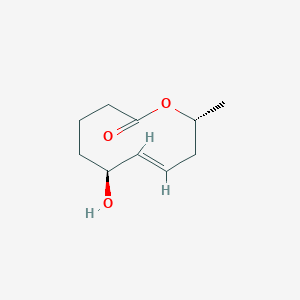
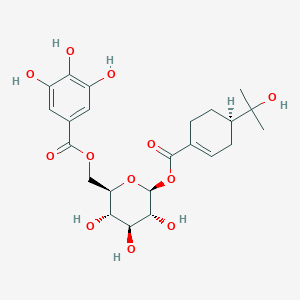
![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)

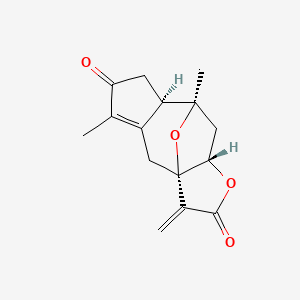
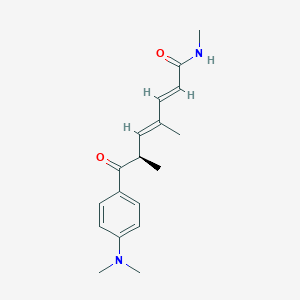

![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)
